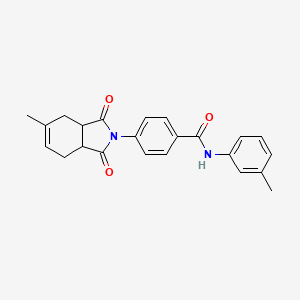![molecular formula C20H32N2O B3952218 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one](/img/structure/B3952218.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one
Übersicht
Beschreibung
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has a unique structure that includes a piperazine ring substituted with a 2,3-dimethylphenyl group and an ethylhexanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing physiological processes such as smooth muscle contraction and neurotransmitter release . The compound may also activate TRPC3/TRPC6/TRPC7 channels, leading to effects on cellular calcium signaling .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one can be compared with other piperazine derivatives, such as:
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one: Similar structure but different substituents on the piperazine ring.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Different core structure but similar piperazine moiety.
GLX481304: Contains a piperazine ring with different substituents and is used in different applications.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-ethylhexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-5-7-10-18(6-2)20(23)22-14-12-21(13-15-22)19-11-8-9-16(3)17(19)4/h8-9,11,18H,5-7,10,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQVNDAPRKKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3952165.png)


![2-BENZYL-8-ETHOXY-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE](/img/structure/B3952182.png)
![(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952184.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3952205.png)
![3-hydroxy-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]butanoic acid](/img/structure/B3952210.png)


![(4-methoxyphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3952235.png)
![Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate](/img/structure/B3952236.png)

![N-(4-methoxyphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B3952250.png)
